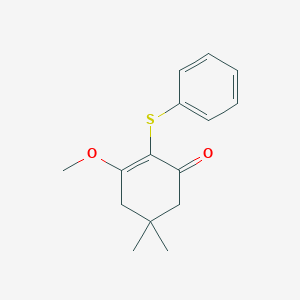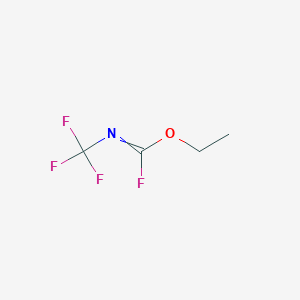
Ethyl (trifluoromethyl)carbonofluoridimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (trifluoromethyl)carbonofluoridimidate is a unique organofluorine compound characterized by the presence of both trifluoromethyl and carbonofluoridimidate functional groupsThe incorporation of fluorine atoms into organic molecules often imparts unique properties such as increased metabolic stability, lipophilicity, and binding selectivity, making such compounds valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of ethyl (trifluoromethyl)carbonofluoridimidate typically involves the reaction of ethyl carbonofluoridimidate with trifluoromethylating agents. One common method is the use of trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride ion source, which facilitates the nucleophilic trifluoromethylation of the carbonofluoridimidate precursor . Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield and purity.
Chemical Reactions Analysis
Ethyl (trifluoromethyl)carbonofluoridimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonofluoridimidate group, often using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Addition: The compound can participate in addition reactions with various nucleophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents and conditions used in these reactions include strong bases, nucleophiles, and transition metal catalysts. Major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl (trifluoromethyl)carbonofluoridimidate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it useful in the design of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is explored for its potential in drug discovery, particularly in the development of drugs with improved pharmacokinetic properties.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced performance characteristics
Mechanism of Action
The mechanism of action of ethyl (trifluoromethyl)carbonofluoridimidate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to improved efficacy. The carbonofluoridimidate group may participate in covalent bonding with nucleophilic residues in the target protein, further modulating its activity .
Comparison with Similar Compounds
Ethyl (trifluoromethyl)carbonofluoridimidate can be compared with other trifluoromethyl-containing compounds, such as:
Trifluoromethyl ketones: These compounds are widely used in medicinal chemistry for their enzyme inhibitory properties.
Trifluoromethyl sulfonamides: Known for their use in pharmaceuticals as bioisosteres of sulfonamides.
Trifluoromethyl ethers: These compounds are used in agrochemicals and materials science for their stability and lipophilicity.
The uniqueness of this compound lies in its dual functional groups, which provide a combination of properties not found in other trifluoromethyl-containing compounds .
Properties
CAS No. |
61699-92-1 |
|---|---|
Molecular Formula |
C4H5F4NO |
Molecular Weight |
159.08 g/mol |
IUPAC Name |
1-ethoxy-N-(trifluoromethyl)methanimidoyl fluoride |
InChI |
InChI=1S/C4H5F4NO/c1-2-10-3(5)9-4(6,7)8/h2H2,1H3 |
InChI Key |
VCLHMBJVICOART-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=NC(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenamine, 2-[(phenylimino)(2,4,6-trimethoxyphenyl)methyl]-](/img/structure/B14561792.png)
![2-[(Piperidin-1-yl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B14561793.png)
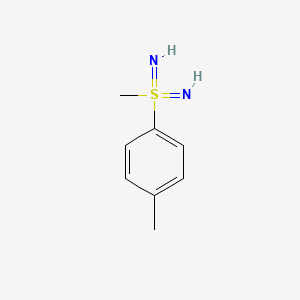
![N~1~-Ethyl-N~1~-[(furan-2-yl)methyl]ethane-1,2-diamine](/img/structure/B14561797.png)
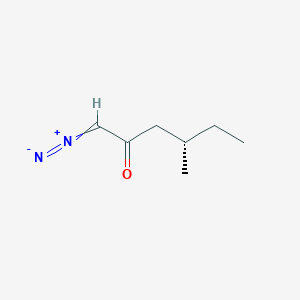
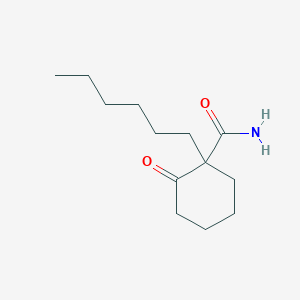
![[(2-Ethoxyethoxy)methyl]benzene](/img/structure/B14561819.png)
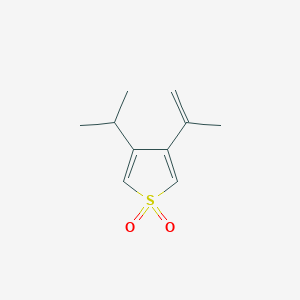

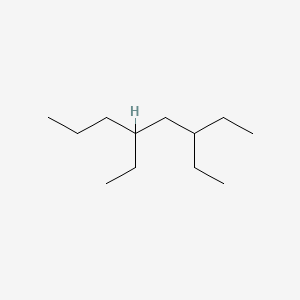
![2-[(4-Azidophenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14561842.png)
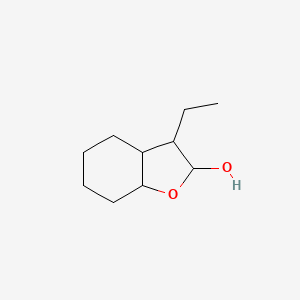
![[3-Chloro-4-(2-methylbutoxy)phenyl]acetic acid](/img/structure/B14561856.png)
